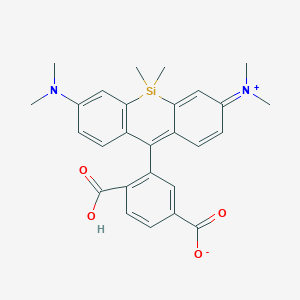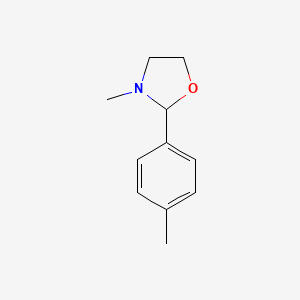![molecular formula C43H78NO7P B11936841 5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)- CAS No. 144371-69-7](/img/structure/B11936841.png)
5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C18(Plasm)-204 PE, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a type of plasmalogen phosphatidylethanolamine. Plasmalogens are a subclass of glycerophospholipids that contain a vinyl ether bond at the sn-1 position and are found in various tissues, particularly in the nervous system and heart. This compound is significant due to its role in cellular membrane structure and function, as well as its involvement in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C18(Plasm)-20:4 PE involves the following steps:
Formation of the vinyl ether bond: This is achieved by reacting an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.
Incorporation of arachidonoyl group: The arachidonoyl group is introduced at the sn-2 position through acylation reactions using arachidonic acid or its derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of C18(Plasm)-20:4 PE typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: C18(Plasm)-20:4 PE can undergo oxidation reactions, particularly at the vinyl ether bond and the arachidonoyl group, leading to the formation of various oxidized products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent fatty acids and glycerophosphoethanolamine.
Substitution: The vinyl ether bond can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the vinyl ether bond and arachidonoyl group.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Compounds with substituted functional groups at the vinyl ether position.
Wissenschaftliche Forschungsanwendungen
C18(Plasm)-20:4 PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and for the development of analytical methods for lipid analysis.
Biology: Studied for its role in cellular membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of C18(Plasm)-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and stability. It also participates in various signaling pathways by acting as a precursor for bioactive lipid mediators. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
C18(Plasm)-181 PE: Contains an oleoyl group instead of an arachidonoyl group.
C18(Plasm)-226 PE: Contains a docosahexaenoyl group instead of an arachidonoyl group.
C18(Plasm)-180 PE: Contains a stearoyl group instead of an arachidonoyl group.
Comparison:
C18(Plasm)-204 PE: is unique due to the presence of the arachidonoyl group, which is a polyunsaturated fatty acid with four double bonds. This gives it distinct properties in terms of membrane fluidity and its role in signaling pathways.
C18(Plasm)-181 PE: has a monounsaturated fatty acid, making it less prone to oxidation compared to C18(Plasm)-20:4 PE.
C18(Plasm)-226 PE: contains a highly unsaturated fatty acid, which may have different effects on membrane dynamics and signaling compared to C18(Plasm)-20:4 PE.
C18(Plasm)-180 PE: has a saturated fatty acid, resulting in different physical properties and biological functions compared to C18(Plasm)-20:4 PE.
Eigenschaften
CAS-Nummer |
144371-69-7 |
|---|---|
Molekularformel |
C43H78NO7P |
Molekulargewicht |
752.1 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |
InChI |
InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |
InChI-Schlüssel |
URPXXNCTXCOATD-FXMFQVEGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)


![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)


